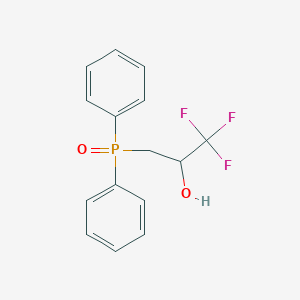
Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide is a phosphine oxide compound with the molecular formula C15H14F3O2P and a molecular weight of 314.24 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
The synthesis of Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide can be achieved through several methods. One common approach involves the reaction of diphenylphosphine with 3,3,3-trifluoro-2-hydroxypropyl chloride under controlled conditions . The reaction typically requires a base such as sodium hydride to facilitate the formation of the phosphine oxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the trifluoromethyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the synthesis of advanced materials and as a reagent in industrial chemical processes.
Wirkmechanismus
The mechanism of action of Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This interaction can modulate various biochemical pathways, depending on the specific application. For example, in catalytic reactions, the compound acts as a ligand, coordinating with metal centers to facilitate the reaction .
Vergleich Mit ähnlichen Verbindungen
Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine oxide can be compared with other similar phosphine oxide compounds, such as:
Diphenylphosphine oxide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Triphenylphosphine oxide: Contains three phenyl groups, leading to variations in steric and electronic effects.
Trifluoromethylphosphine oxide: Similar in containing a trifluoromethyl group but differs in the overall structure and reactivity.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the phosphine oxide moiety, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C15H14F3O2P |
|---|---|
Molekulargewicht |
314.24 g/mol |
IUPAC-Name |
3-diphenylphosphoryl-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C15H14F3O2P/c16-15(17,18)14(19)11-21(20,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14,19H,11H2 |
InChI-Schlüssel |
UEJWIVQKWSTJFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(CC(C(F)(F)F)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


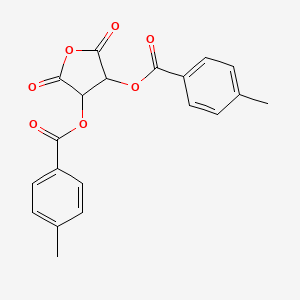
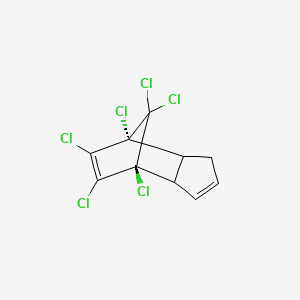
![10,11-Dimethyldibenzo[a,c]phenazine](/img/structure/B15076791.png)
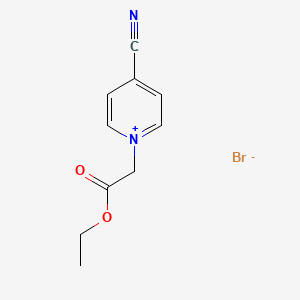
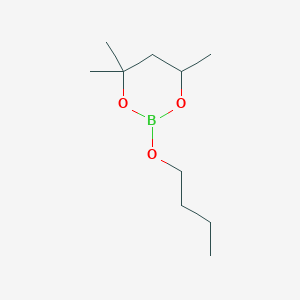
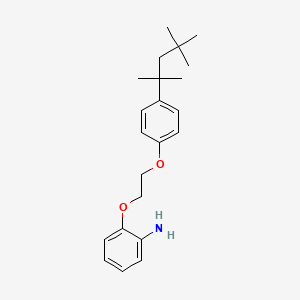
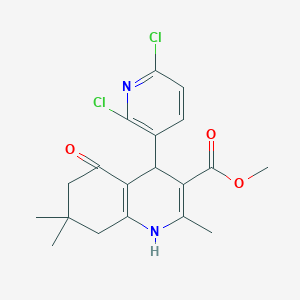
![N'-[(E)-(2-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15076819.png)
![N'-[2,2-dichloro-1-(diphenylphosphoryl)vinyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B15076838.png)
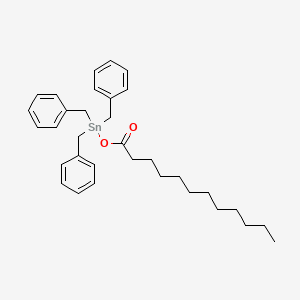
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}heptanamide](/img/structure/B15076856.png)
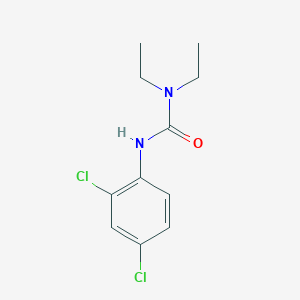
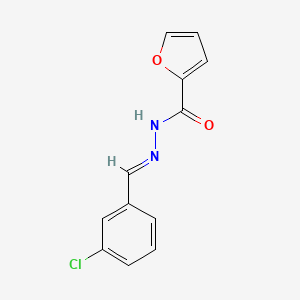
![N-[4-(Decyloxy)phenyl]acetamide](/img/structure/B15076872.png)
